molecular formula C9H14BF4N B1225163 1-Butylpyridinium Tetrafluoroborate CAS No. 203389-28-0

1-Butylpyridinium Tetrafluoroborate

Cat. No.: B1225163
CAS No.: 203389-28-0
M. Wt: 223.02 g/mol
InChI Key: XLWDQAHXRCBPEE-UHFFFAOYSA-N
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Description

1-Butylpyridinium Tetrafluoroborate is an organic compound belonging to the class of ionic liquids. It consists of a positively charged 1-butylpyridinium cation and a negatively charged tetrafluoroborate anion. This compound is known for its stability, non-combustibility, and good solubility in water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium Tetrafluoroborate can be synthesized by reacting 1-butylpyridine with tetrafluoroboric acid. The general procedure involves dissolving 1-butylpyridine in a suitable solvent, adding tetrafluoroboric acid, and allowing the reaction to proceed at an appropriate temperature. After the reaction is complete, the solvent is evaporated, and the product is crystallized, filtered, and dried to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridinium Tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce different alkylpyridines .

Mechanism of Action

The mechanism of action of 1-Butylpyridinium Tetrafluoroborate involves its ionic nature. The positively charged 1-butylpyridinium cation and the negatively charged tetrafluoroborate anion interact with other molecules through ionic interactions. These interactions can influence the solubility, reactivity, and stability of the compound in various applications .

Comparison with Similar Compounds

  • 1-Ethylpyridinium Tetrafluoroborate
  • 1-Butyl-2-methylpyridinium Tetrafluoroborate
  • 1-Butyl-3-methylpyridinium Tetrafluoroborate
  • 1-Butyl-4-methylpyridinium Tetrafluoroborate

Comparison: 1-Butylpyridinium Tetrafluoroborate is unique due to its specific ionic interactions and stability. Compared to similar compounds, it offers better solubility and electrochemical stability, making it more suitable for applications in electrochemistry and catalysis .

Properties

IUPAC Name

1-butylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWDQAHXRCBPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049241
Record name 1-Butylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203389-28-0
Record name 1-Butylpyridinium tetrafluoroborate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylpyridinium Tetrafluoroborate
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Record name 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE
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Synthesis routes and methods

Procedure details

2.48 g (13.04 mmol) of triethyloxonium tetrafluoroborate are added to a solution of 2.77 g (12.82 mmol) of 1-butylpyridinium bromide in 10 ml of dry dichloromethane. The reaction mixture is stirred at room temperature for 30 minutes. All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature), giving 2.82 g of 1-butylpyridinium tetrafluoroborate as liquid. The yield is approximately quantitative.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butylpyridinium Tetrafluoroborate
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1-Butylpyridinium Tetrafluoroborate
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1-Butylpyridinium Tetrafluoroborate
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1-Butylpyridinium Tetrafluoroborate

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